The compound "5-Heptyn-3-OL" has not been directly studied in the provided papers; however, the papers do discuss related chemical structures and their biological activities. The first paper examines antisense oligodeoxynucleotides (ODNs) with C-5-substituted deoxyuridine analogs, which are used to inhibit gene expression through an RNase H mechanism. The second paper investigates the effects of peptide conjugation on the immune stimulatory activity of ODNs, particularly focusing on the impact of conjugation at the 5'-end of the ODN12. These studies provide insights into the broader field of nucleic acid chemistry and its applications in gene regulation and immune modulation.
The mechanism of action described in the first paper involves antisense ODNs that are capable of binding to RNA within cells and activating RNase H, which then degrades the complementary RNA strand. This process effectively inhibits RNA translation and gene expression. The paper specifically discusses the impact of increasing steric bulk of C-5-substituted deoxyuridine analogs on their affinity for RNA and their ability to inhibit gene expression. It was found that antisense activity is influenced by RNase H activity and intracellular dissociation rates rather than just the thermal stability of the ODN/RNA complex1.
In the second paper, the focus is on the immune stimulatory activity of ODNs containing unmethylated CpG motifs, which act as ligands for Toll-like receptor 9 (TLR9). The study explores how peptide conjugation at different ends of the ODN affects this activity. It was observed that conjugation at the 5'-end significantly reduces the immune stimulatory activity, suggesting that the accessibility of the 5'-end is crucial for TLR9-mediated immune stimulation2.
The research on antisense ODNs has significant implications for therapeutic applications, particularly in the field of gene therapy. By selectively inhibiting the expression of target genes, these compounds can be used to treat a variety of genetic disorders and diseases where overexpression of certain genes is problematic1.
The findings on the immune stimulatory activity of ODNs have potential applications in vaccine development and immunotherapy. Understanding how modifications to ODNs affect their interaction with TLR9 can lead to the design of more effective adjuvants or therapeutic agents that modulate the immune response in a controlled manner2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6